2-Amino-N-hexylacetamide
Description
Significance of Acetamide (B32628) Scaffolds in Medicinal Chemistry and Chemical Biology
The acetamide moiety is a cornerstone in medicinal chemistry, frequently found as a key structural component in a vast array of therapeutic agents. archivepp.com Its importance stems from the chemical properties of the amide bond, which is relatively stable to hydrolysis but can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. taylorandfrancis.com This ability to form stable connections makes the acetamide group a privileged scaffold in drug design.
Acetamide-containing compounds have demonstrated a wide spectrum of biological activities. They are integral to drugs used for treating infections, convulsions, and allergies. mdpi.com Notable examples of drugs incorporating this scaffold include:
Antivirals: Oseltamivir, used to treat influenza. mdpi.com
Anti-inflammatory agents: Bufexamac and Nepafenac, which function as COX enzyme inhibitors. archivepp.commdpi.com
Anticancer agents: Recent studies have explored acetamide derivatives for their potential in cancer therapy. For instance, novel chalcone (B49325) acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against triple-negative breast cancer cells. nih.gov Similarly, 2-phenylindolizine (B189232) acetamide scaffolds have shown promising anticancer activity against colon and breast cancer cell lines. benthamdirect.com
Antimicrobials: The acetamide scaffold is a feature in compounds designed to combat bacterial infections, including those caused by drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). lookchem.com
The versatility of the acetamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule to enhance its efficacy and selectivity for a specific biological target. archivepp.commdpi.com The development of drug conjugates, where an acetamide linker is used to connect different pharmacophores, is an active area of research aimed at creating novel therapeutic agents. mdpi.com
Overview of Research Trajectories for 2-Amino-N-hexylacetamide Derivatives
Research into derivatives of this compound provides insight into its potential as a building block for new bioactive compounds. By modifying the core structure—for example, by substituting the alpha-amino group or by incorporating aromatic or heterocyclic rings—scientists can explore a range of therapeutic targets. The N-hexyl group itself contributes to the lipophilicity of the molecule, which can be a critical factor for cell membrane permeability.
Current research on related N-hexylacetamide structures spans several key areas:
Cholinesterase Inhibition: In the search for treatments for neurodegenerative diseases like Alzheimer's, researchers have designed hybrid molecules that inhibit cholinesterase enzymes (AChE and BChE). One study involved the synthesis of hybrids combining brominated phenylacetic acid and tacrine (B349632), linked by an aminoalkyl chain. A derivative, 2-(2-Bromophenyl)-N-(7-((1,2,3,4-tetrahydroacridin-9-yl)amino)heptyl)acetamide, demonstrated potent inhibition of both AChE and BChE. nih.gov Another line of research focused on pyrimidine (B1678525) and pyridine (B92270) amide derivatives, where structures like 2-phenyl-N-(6-(pyrimidin-2-ylamino)hexyl)acetamide were synthesized and evaluated as selective BChE inhibitors. nih.govmdpi.com
Anticancer and Antibacterial Activity: A study on 2-phenylindolizine acetamide scaffolds yielded compounds with dual anticancer and antibacterial properties. Specific derivatives showed excellent activity against colon (Colo-205) and breast (MDA-MB-231) cancer cell lines. benthamdirect.com
Anti-biofilm Agents: To combat antibiotic resistance, one strategy is to target bacterial biofilm formation. Novel benzothiazole (B30560) derivatives have been developed for this purpose. A compound identified as SN19, chemically named 2-((6-Chlorobenzo[d]thiazol-2-yl)amino)-N-hexylacetamide, was synthesized as part of a series of molecules designed to inhibit biofilm formation in Pseudomonas aeruginosa. nih.gov
The table below summarizes selected research findings on derivatives that share the N-hexylacetamide core structure, highlighting the diverse therapeutic applications being explored.
Table 1: Research Findings on N-Hexylacetamide Derivatives
| Derivative Class | Specific Compound Example | Research Focus | Key Finding | Citation(s) |
|---|---|---|---|---|
| Pyridine Amides | 2-phenyl-N-(6-(pyridin-2-ylamino)hexyl)acetamide | Cholinesterase Inhibition | Selective inhibitor of Butyrylcholinesterase (BChE). | nih.govmdpi.com |
| Benzothiazoles | 2-((6-Chlorobenzo[d]thiazol-2-yl)amino)-N-hexylacetamide (SN19) | Antibacterial Synergist / Anti-biofilm | Synthesized to target the Gac/Rsm two-component system in P. aeruginosa. | nih.gov |
| Phenylindolizine Acetamides | Compound 7h (a 2-phenylindolizine derivative) | Anticancer | Showed excellent activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 46.34 µM. | benthamdirect.com |
| Tacrine Hybrids | 2-(2-Bromophenyl)-N-(7-((1,2,3,4-tetrahydroacridin-9-yl)amino)heptyl)acetamide | Cholinesterase Inhibition | Potent dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). | nih.gov |
These research trajectories underscore the utility of the N-hexylacetamide skeleton as a versatile template in medicinal chemistry. By strategically modifying the 2-amino position and other parts of the molecule, researchers continue to develop novel compounds with specific and potent biological activities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
132138-99-9 |
|---|---|
Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-amino-N-hexylacetamide |
InChI |
InChI=1S/C8H18N2O/c1-2-3-4-5-6-10-8(11)7-9/h2-7,9H2,1H3,(H,10,11) |
InChI Key |
JNOXDCCBNQUYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Amino N Hexylacetamide Derivatives
Established Synthetic Routes to 2-Substituted-N-hexylacetamides
The formation of the N-hexylacetamide scaffold can be achieved through several reliable synthetic pathways. These methods often involve the construction of the core amide bond followed by functionalization at the 2-position, or the direct use of pre-functionalized building blocks.
A common and effective strategy for synthesizing 2-substituted-N-hexylacetamides begins with a halogenated precursor, typically 2-chloro-N-hexyl-acetamide. This intermediate is readily prepared by the acylation of n-hexylamine with chloroacetyl chloride. google.comgoogle.com The presence of the chlorine atom at the alpha-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.
For instance, 2-benzylamino-N-hexylacetamide hydrochloride has been synthesized by heating 2-chloro-N-hexyl-acetamide with benzylamine (B48309). liverpool.ac.uk This reaction proceeds via a direct nucleophilic attack of the benzylamine on the carbon bearing the chlorine atom, effectively displacing the chloride and forming a new carbon-nitrogen bond. This approach serves as a foundational method for creating 2-amino-substituted N-hexylacetamide derivatives.
| Precursor | Reagent | Product | Reference |
| 2-chloro-N-hexyl-acetamide | Benzylamine | 2-Benzylamino-N-hexylacetamide hydrochloride | liverpool.ac.uk |
| n-Di-hexylamine | Chloracetyl chloride | Beta-hydroxyethylamino-bis-(N,N-di-n-hexylacetamide) | google.com |
| 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone | Haloacetylchloride | 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | google.com |
Direct amination of halogenated precursors is a key step toward the target compound 2-amino-N-hexylacetamide and its derivatives. As demonstrated by the synthesis of 2-benzylamino-N-hexylacetamide, primary and secondary amines can serve as effective nucleophiles. liverpool.ac.uk The resulting secondary or tertiary amine at the 2-position can be a final product or an intermediate for further derivatization.
Modern synthetic chemistry offers more advanced amination techniques, including palladium-catalyzed cross-coupling reactions, which have become a general and powerful tool for forming C–N bonds. acs.org Furthermore, transition-metal-catalyzed C(sp³)–H amination presents a cutting-edge approach to directly functionalize unactivated C-H bonds, offering a more atom-economical route to complex amine derivatives. researchgate.netcore.ac.uk These methods allow for the introduction of an amino group with high selectivity and under milder conditions compared to classical methods.
The acetamide (B32628) linkage itself can be constructed through various acylation reactions. The direct N-acylation of n-hexylamine is the most straightforward approach. This transformation can be catalyzed by a range of substances, including simple organic acids like acetic acid or more sophisticated catalysts such as phosphomolybdic acid, copper(II) tetrafluoroborate, and silver triflate, which facilitate the reaction with acylating agents like acetic anhydride. rsc.orgorganic-chemistry.org Biocatalysis, utilizing enzymes such as acyltransferase from Mycobacterium smegmatis, provides a green and highly selective alternative for N-acylation, achieving good yields in aqueous media. unimi.it
Multicomponent reactions (MCRs) offer an efficient pathway for assembling complex molecules like N-hexylacetamide derivatives in a single step. Reactions such as the Passerini and Ugi reactions are powerful tools for generating molecular diversity. nii.ac.jpscribd.com For example, a derivative, 2-Chloro-N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-N-hexylacetamide, has been synthesized through a multicomponent process, highlighting the utility of MCRs in creating complex amide structures. nii.ac.jp Another method involves the amination of n-hexanol in supercritical water with ammonium (B1175870) acetate (B1210297), which yields N-n-hexylacetamide through an n-hexyl acetate intermediate. acs.orgacs.org
| Reaction Type | Catalyst/Method | Key Features | Reference |
| N-Acetylation | Acetic Acid | Low-cost catalyst, uses ethyl acetate as acyl source. | rsc.org |
| N-Acetylation | Phosphomolybdic acid (PMA) | Efficient, solvent-free conditions at ambient temperature. | organic-chemistry.org |
| N-Acylation | Acyltransferase (M. smegmatis) | Biocatalytic, chemoselective, performed in water. | unimi.it |
| Amination | Supercritical Water | Catalyst-free reaction of n-hexanol and ammonium acetate. | acs.orgacs.org |
| Multicomponent Reaction | Ugi Reaction | Forms complex amides from multiple starting materials. | nii.ac.jp |
Advanced Derivatization Strategies for Targeted Applications
Once the this compound core is synthesized, it can be further modified to create probes and materials for specific scientific applications. These advanced strategies focus on attaching functional moieties or incorporating the core structure into larger assemblies.
The primary or secondary amine of this compound derivatives is an ideal handle for conjugation with reporter groups, such as fluorescent probes. These probes are essential tools for visualizing biological processes and receptors. A notable example is the synthesis of a fluorescent probe for peripheral benzodiazepine (B76468) receptors, where an N-hexylacetamide derivative was conjugated to a 7-nitrobenzo[c] rsc.orgunimi.itCurrent time information in Bangalore, IN.oxadiazol-4-ylamino (NBD) fluorophore. acs.orgacs.org
The conjugation chemistry typically involves forming a stable amide bond between the amine on the hexylacetamide scaffold and a carboxylic acid on the reporter molecule, often facilitated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt). nih.gov Alternatively, commercially available amine-reactive dyes, such as those with N-hydroxysuccinimide (NHS) ester groups, can be used to directly label the amine under slightly basic conditions to form a stable amide linkage. thermofisher.com
| Scaffold | Reporter Group | Application | Reference |
| N-Benzyl-N-(6-aminohexyl)acetamide derivative | 7-nitrobenzo[c] rsc.orgunimi.itCurrent time information in Bangalore, IN.oxadiazol-4-yl (NBD) | Fluorescent probe for peripheral benzodiazepine receptor | acs.orgacs.org |
| Mofezolac acetamide derivative | Dansylsulfonamide | COX-1 inhibitor probe | nih.gov |
| Mofezolac acetamide derivative | Nile Blue | COX-1 inhibitor probe | nih.gov |
Structure Activity Relationship Sar Investigations of 2 Amino N Hexylacetamide Analogs
Positional and Substituent Effects on Biological Activity
The biological activity of 2-aminoacetamide analogs is significantly influenced by the nature and position of substituents on the molecule. Studies on related N-substituted amino acid derivatives have demonstrated that modifications to different parts of the chemical scaffold can lead to substantial changes in potency and efficacy nih.gov.
Research into a series of 2-aminoacetamide derivatives has shown that the introduction of specific substituents can enhance their anticonvulsant properties. For instance, analogs featuring a bicyclic group, such as tetralinyl or indanyl, linked to the aminoacetamide core have been identified as potent anticonvulsants nih.gov. These bulky, lipophilic groups are thought to improve the interaction with the biological target, potentially by increasing binding affinity or improving pharmacokinetic properties.
Furthermore, the substitution pattern on aromatic rings within the analogs plays a crucial role. For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the nature of the substituent at the 3-position of the anilide moiety was found to be a key determinant of anticonvulsant activity. Derivatives with a 3-(trifluoromethyl)anilide group generally exhibited higher activity compared to those with a 3-chloroanilide group nih.gov. This suggests that electronic and steric factors of the substituents significantly impact the biological response. The table below summarizes the effects of various substituents on the anticonvulsant activity of 2-aminoacetamide analogs.
Table 1: Positional and Substituent Effects on the Anticonvulsant Activity of 2-Aminoacetamide Analogs
| Compound Series | Substituent | Position | Observed Effect on Anticonvulsant Activity |
|---|---|---|---|
| N-substituted 2-aminoacetamides | Bicyclic (tetralinyl, indanyl) | N-terminus | Increased potency |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | 3-(Trifluoromethyl)anilide | Anilide ring | Higher activity |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | 3-Chloroanilide | Anilide ring | Lower activity |
| 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-acetamides | 4-Bromophenyl | N-phenyl ring | Pronounced activity |
Influence of Alkyl Chain Length and Amide Linker Modifications on Activity
The length and nature of the alkyl chain attached to the nitrogen atom of the acetamide (B32628) are critical determinants of biological activity. In studies of N-Cbz-alpha-amino-N-alkylglutarimides, the N-substituted alkyl groups were found to play an important role in their anticonvulsant activities nih.gov. A systematic variation of the alkyl chain length often reveals a parabolic relationship with potency, where an optimal chain length leads to maximal activity. For instance, in one study, the N-methyl derivative showed the highest potency in both maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) induced seizure tests nih.gov.
Similarly, investigations into N-Cbz-alpha-amino-N-alkylsuccinimides demonstrated that the nature of the N-alkyl substituent significantly affects anticonvulsant activity. The order of activity varied depending on the specific test, but generally, smaller alkyl groups like methyl and ethyl conferred greater potency nih.gov. This suggests that the size and lipophilicity of the alkyl chain are crucial for optimal interaction with the target site.
Modifications to the amide linker, which connects the amino group to the acetyl group, have also been explored. Altering the rigidity and conformational flexibility of this linker can impact how the molecule presents its key pharmacophoric features to the biological target. For example, constraining the linker within a ring structure or introducing substituents that influence its preferred conformation can lead to significant changes in activity. The data in the table below illustrates the impact of alkyl chain length on the anticonvulsant activity of related compounds.
Table 2: Influence of N-Alkyl Chain Length on Anticonvulsant Activity of N-Cbz-alpha-amino-N-alkylglutarimides (S-series)
| N-Alkyl Substituent | Order of Activity (MES Test) | Order of Activity (PTZ Test) |
|---|---|---|
| Methyl | 1 | 1 |
| Unsubstituted (H) | 2 | 2 |
| Ethyl | 3 | 3 |
| Allyl | 4 | 4 |
| Isobutyl | 5 | 5 |
Rational Design Principles and Scaffold Optimization Strategies
The insights gained from SAR studies have paved the way for the rational design of novel 2-aminoacetamide analogs with improved pharmacological profiles. A key strategy involves identifying the essential pharmacophoric elements within the 2-aminoacetamide scaffold and optimizing their spatial arrangement and physicochemical properties. The development of quantitative structure-activity relationship (QSAR) models has been instrumental in this process, allowing for the prediction of biological activity based on molecular descriptors woarjournals.orgresearchgate.net.
One successful approach has been the modification of the core scaffold to enhance target interaction and improve drug-like properties. For example, designing analogs of previously identified anticonvulsant pyrrolidine-2,5-diones by replacing the heterocyclic imide ring with a chain amide bound has led to new N-phenylacetamide derivatives with significant anticonvulsant activity nih.gov. This demonstrates the principle of scaffold hopping, where the core structure is altered while retaining key binding interactions.
Furthermore, computational modeling and molecular docking studies can provide valuable insights into the binding modes of these analogs at their putative targets, such as ion channels or enzymes. This information can then guide the design of new derivatives with optimized interactions. The principles of rational design also extend to improving the pharmacokinetic properties of the compounds, such as metabolic stability and bioavailability, which are crucial for in vivo efficacy. The overarching goal is to develop a comprehensive understanding of the SAR to facilitate the design of more potent and selective therapeutic agents.
Preclinical Pharmacological and Biochemical Characterization of 2 Amino N Hexylacetamide Derivatives
Receptor Binding Affinity and Selectivity Studies
Translocator Protein (TSPO) Ligand Development
Derivatives of the 2-amino-N-alkylacetamide scaffold have been investigated for their potential as ligands for the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane. Overexpression of TSPO is associated with neuroinflammation and various cancers, making it a significant target for imaging and therapeutic agents. nih.govuniba.itresearchgate.net
Research into pyrazolopyrimidine acetamide (B32628) derivatives has shown that these compounds can exhibit high affinity for TSPO. nih.gov For instance, a series of novel N,N-disubstituted pyrazolopyrimidine acetamides demonstrated picomolar to nanomolar affinity. nih.gov One notable compound, 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide (GMA 15), was found to have a K_i value of 60 pM, showing a significant increase in affinity compared to the reference standard DPA-714 (K_i = 3.66 nM). nih.govnih.gov
Structure-activity relationship studies on these derivatives have provided insights into the structural requirements for potent TSPO binding. The nature of the N,N-dialkyl substituents on the acetamide moiety plays a crucial role. While shortening the N,N-dialkyl substituents was not beneficial, the introduction of N,N-dipropargyl acetamide (GMA 13) resulted in nanomolar affinity (K_i = 0.90 nM). nih.gov Furthermore, compounds with N,N-dipropyl acetamide (GMA 10) and N-ethyl and N-methoxy ethyl acetamide (GMA 11) also showed high binding affinity with K_i values of 0.18 nM and 0.19 nM, respectively. nih.gov This suggests the presence of a lipophilic binding pocket that can accommodate the steric bulk of N-alkyl ether groups. nih.gov
The development of TSPO ligands is not limited to pyrazolopyrimidine scaffolds. Other heterocyclic systems, such as 2-phenyl-imidazo[1,2-a]pyridine acetamides, have also been extensively explored and used to create high-affinity TSPO ligands. uniba.itmdpi.com
| Compound | TSPO Binding Affinity (Ki) | Reference |
|---|---|---|
| GMA 15 (2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide) | 60 pM | nih.gov |
| DPA-714 | 3.66 nM | nih.gov |
| GMA 13 (N,N-dipropargyl acetamide derivative) | 0.90 nM | nih.gov |
| GMA 10 (N,N-dipropyl acetamide derivative) | 0.18 nM | nih.gov |
| GMA 11 (N-ethyl and N-methoxy ethyl acetamide derivative) | 0.19 nM | nih.gov |
Cholinesterase Inhibition Profiles (AChE and BChE)
Derivatives of 2-amino-N-hexylacetamide have been investigated as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.netmdpi.com The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. dergipark.org.trmdpi.com
Studies on N–benzyl–2–(N–benzylamido)acetamide (NBNBA) peptoids, which share a structural resemblance to 2-amino-N-alkylacetamides, have demonstrated selective inhibition of BChE. abq.org.br For example, compounds 5a and 5d from this series showed IC₅₀ values of 28 and 40 μM, respectively, for BChE, with kinetic studies indicating a competitive mode of inhibition. abq.org.br
In the context of multi-functional agents for Alzheimer's disease, tacrine (B349632) has been conjugated with other molecules using an aminoalkylene linker. nih.govresearchgate.net These hybrid compounds have shown effective inhibition of both AChE and BChE. nih.govresearchgate.net For instance, lead compounds from these series exhibited IC₅₀ values in the range of 0.24–0.34 µM for AChE and 0.036–0.0745 µM for BChE. nih.govresearchgate.net Molecular docking studies suggest that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net
Other related structures, such as (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives, have also been identified as multifunctional agents with BChE inhibitory activity. dergipark.org.tr The most active compound in one such series displayed a BChE IC₅₀ of 1.28 ± 0.18 μM. dergipark.org.tr
| Compound Class/Derivative | Target Enzyme | Inhibition (IC₅₀/Ki) | Reference |
|---|---|---|---|
| NBNBA peptoid (5a) | BChE | 28 µM | abq.org.br |
| NBNBA peptoid (5d) | BChE | 40 µM | abq.org.br |
| Tacrine-2-tolylhydrazinylidene-1,3-diketone conjugates | AChE | 0.24–0.34 µM | nih.gov |
| Tacrine-2-tolylhydrazinylidene-1,3-diketone conjugates | BChE | 0.036–0.0745 µM | nih.gov |
| (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivative | BChE | 1.28 ± 0.18 µM | dergipark.org.tr |
Interactions with Other Biological Receptors (e.g., Slack Potassium Channels, Serotonin (B10506) Receptors)
The broader pharmacological profile of this compound and its analogs extends to interactions with other receptor systems, although direct studies on this compound itself are limited. Research on structurally related N-alkylated 2-aminotetralins, for example, has shown no significant central noradrenaline- or serotonin-receptor stimulating activity. nih.gov However, the N-2-methoxybenzyl derivatives of phenethylamines have been studied for their interaction with 5-HT₂ₐ and 5-HT₂_c serotonin receptors. researchgate.net
Modulation of Bacterial Two-Component Systems (e.g., Gac/Rsm)
Recent research has highlighted the potential for derivatives of this compound to modulate bacterial signaling pathways, specifically the Gac/Rsm two-component system in Pseudomonas aeruginosa. nih.govnih.gov This system is a key regulator of virulence factor expression and biofilm formation. nih.govplos.orgresearchgate.net
A novel benzothiazole (B30560) derivative, 2-((6-chlorobenzo[d]thiazol-2-yl)amino)-N-hexylacetamide (SN19), has been synthesized and investigated. nih.gov This compound is part of a series designed to enhance the anti-biofilm activity of the 2-aminobenzothiazole (B30445) scaffold. nih.gov Studies have shown that the 2-aminobenzothiazole scaffold can exhibit inhibitory activity against the Gac/Rsm system. nih.gov A related compound, SN12, was found to significantly reduce the expression of key genes in the Gac/Rsm pathway, including gacS, gacA, rsmY, and rsmZ. nih.gov This suggests that these compounds may act as antibacterial synergists by targeting this two-component signaling system. nih.govnih.gov
Enzyme Modulation and Mechanistic Insights
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide. nih.govscielo.br Inhibition of FAAH can elevate the levels of these signaling lipids, producing therapeutic benefits. nih.govnih.gov Derivatives of this compound and related structures have been explored as FAAH inhibitors. rsc.orgnih.gov
One study on N-aryl 2-aryloxyacetamides identified compounds with FAAH inhibitory activity. For example, 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4g) showed an IC₅₀ of 2.6 µM. nih.gov Further optimization led to 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4i) with an improved IC₅₀ of 0.35 µM. nih.gov
A series of uracil (B121893) urea (B33335) derivatives has also been designed and synthesized as potent FAAH inhibitors. rsc.org Structural modifications to N-hexyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide (1a) led to the development of highly potent and selective inhibitors. rsc.org Structure-activity relationship studies indicated that replacing the alkyl chain with phenylalkyl or biphenyl (B1667301) groups significantly enhanced both inhibitory potency and selectivity. rsc.org This research yielded picomolar FAAH inhibitors, such as compound 4c (IC₅₀ = 0.3 ± 0.05 nM), which was found to be a rapid, selective, noncompetitive, and irreversible inhibitor of FAAH. rsc.org
| Compound | FAAH Inhibition (IC₅₀) | Reference |
|---|---|---|
| 2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4g) | 2.6 µM | nih.gov |
| 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide (4i) | 0.35 µM | nih.gov |
| Uracil urea derivative (4c) | 0.3 ± 0.05 nM | rsc.org |
| Uracil urea derivative (4d) | 0.8 ± 0.1 nM | rsc.org |
Investigations into Enzyme Inhibition Mechanisms
Derivatives incorporating the this compound motif or similar structures have been investigated as inhibitors of various enzymes, with studies revealing complex inhibition mechanisms. Research into certain uracil derivatives, for instance, has identified them as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH). mdpi.com The inclusion of a flexible aliphatic chain, such as a hexyl group, was noted as a significant factor in these interactions. mdpi.com
In the field of neurodegenerative disease research, derivatives of 2-amino-pyrimidine and 2-amino-pyridine featuring an amide or carbamic group in the linker have been developed as cholinesterase inhibitors. nih.gov These compounds often exhibit a preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov The mechanism of inhibition is frequently identified as "mixed-type," which suggests that the inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. uniroma1.itresearchgate.net This dual binding capability is a key aspect of their inhibitory function. nih.gov The length and nature of the linker connecting the different parts of the molecule also play a critical role; studies on dynamin I GTPase inhibitors showed that extending the spacer to a hexyl length could lead to a decrease in activity, highlighting the sensitivity of the enzyme's binding pocket to the inhibitor's structure. lookchem.com
| Compound/Derivative Class | Target Enzyme(s) | Inhibition Data | Inhibition Mechanism |
| 2-Amino-pyrimidine/pyridine (B92270) amides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Higher selectivity for BChE | Mixed-type |
| Tacrine Conjugates | AChE, BChE | IC₅₀ 0.24–0.34 µM (AChE), 0.036–0.0745 µM (BChE) | Mixed-type reversible |
| Uracil Derivatives | Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ values in the micromolar range (e.g., 0.53 - 1.33 µM for various derivatives) | Competitive/Mixed |
| Phenyl-tetrazolyl substituted hydrazides | Amine Oxidase Copper Containing 3 (AOC3) | Kᵢ value of 0.069 µM for the most effective compound | Not specified |
This table is generated based on data from multiple sources. mdpi.comnih.govresearchgate.netresearchgate.net
Anti-Aggregating Properties (e.g., Amyloid-beta, Tau)
The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central pathological hallmark of Alzheimer's disease. frontiersin.orgnih.gov Developing molecules that can interfere with these aggregation processes is a key therapeutic strategy. rsc.org
Studies have shown that certain 2-amino-pyrimidine and 2-amino-pyridine derivatives, which feature an amide linker, possess a weak but notable anti-aggregating activity against both Aβ₄₂ and tau. nih.gov The mechanism by which small molecules inhibit aggregation can vary. Some may interact directly with Aβ or tau monomers, preventing them from assembling into larger, toxic oligomers and fibrils. frontiersin.org This interaction often involves binding to hydrophobic regions of the peptides that are crucial for the aggregation process. nih.gov Another related mechanism links enzyme inhibition to anti-aggregation; by binding to the peripheral anionic site (PAS) of acetylcholinesterase, some inhibitors can block the enzyme's ability to promote Aβ aggregation. researchgate.net
| Derivative Class | Target Aggregate | Observed Effect | Potential Mechanism |
| 2-Amino-pyrimidine/pyridine amides | Aβ₄₂ and Tau | Weak anti-aggregating activity | Direct interaction with peptides; possible interference with AChE-induced aggregation |
This table is generated based on data from a study on multifunctional cholinesterase inhibitors. nih.gov
Metal Chelation Studies for Biological Relevance
The dysregulation of metal ions, particularly copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺), is implicated in the pathology of neurodegenerative diseases like Alzheimer's. nih.govmdpi.com These metal ions can bind to Aβ peptides, promoting their aggregation and contributing to oxidative stress. nih.gov Consequently, compounds with metal-chelating properties are of significant therapeutic interest.
| Derivative Class | Chelated Metals | Putative Chelating Moiety |
| 2-Amino-pyrimidine/pyridine amides | Cu²⁺, Fe³⁺ | 2-amino-pyrimidine/pyridine core (adjacent nitrogen atoms) |
| Tacrine-based conjugates | Cu²⁺, Fe²⁺, Zn²⁺ | Not specified in detail |
This table is generated based on data from studies on multifunctional agents for Alzheimer's disease. nih.govmdpi.com
Computational Chemistry and Molecular Modeling Approaches for 2 Amino N Hexylacetamide Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used to predict the binding mode and affinity of a small molecule ligand, such as 2-Amino-N-hexylacetamide, to the binding site of a target protein. The primary goal of molecular docking is to identify the most favorable binding conformation, which is typically the one with the lowest binding energy. mdpi.com
In a hypothetical docking study of this compound against a putative protein target, the binding affinity, represented by the docking score (in kcal/mol), and the specific interactions with amino acid residues in the binding pocket are of paramount interest. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the stability of the ligand-protein complex. nih.gov
For instance, a series of this compound derivatives could be docked against a specific enzyme to evaluate their inhibitory potential. The results of such a study can be summarized in a data table to compare the binding affinities and key interactions of the different derivatives.
Interactive Data Table: Hypothetical Molecular Docking Results for this compound Derivatives
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| This compound | -7.5 | TYR234, SER198, GLU102 | 3 |
| Derivative A | -8.2 | TYR234, SER198, LEU201 | 2 |
| Derivative B | -7.9 | SER198, GLU102, PHE235 | 3 |
| Derivative C | -8.5 | TYR234, GLU102, LEU201 | 2 |
This data is illustrative and does not represent actual experimental results.
The insights gained from molecular docking simulations can guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance its interaction with the target protein. sabanciuniv.edu
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, thus providing a detailed understanding of the conformational changes and stability of the ligand-protein complex. researcher.life
A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure. A stable RMSD value over the simulation period suggests that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket. mdpi.com
Another important analysis is the study of conformational changes in both the ligand and the protein upon binding. These simulations can reveal how the ligand adapts its conformation to fit into the binding site and how the protein structure might be altered to accommodate the ligand.
Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Conformational Changes |
| 0-10 | 0.5 - 1.2 | 0.8 - 1.5 | Initial binding and minor adjustments |
| 10-50 | 1.1 | 1.4 | Stable binding pose achieved |
| 50-100 | 1.0 | 1.3 | Minor fluctuations around the equilibrium position |
This data is illustrative and does not represent actual experimental results.
By analyzing the trajectory of the MD simulation, researchers can also identify key residues that are crucial for maintaining the stability of the binding, providing further guidance for lead optimization. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Derivatives
In addition to understanding the interaction of a compound with its biological target, it is crucial to evaluate its pharmacokinetic properties. In silico ADME profiling utilizes computational models to predict the absorption, distribution, metabolism, and excretion of a drug candidate. mdpi.commdpi.com These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties and to avoid costly failures in later stages.
A range of molecular descriptors, such as lipophilicity (LogP), aqueous solubility (LogS), and polar surface area (PSA), are calculated to predict the ADME properties of this compound and its derivatives. For example, Lipinski's "Rule of Five" is a widely used guideline to assess the oral bioavailability of a compound based on these descriptors. mdpi.com
Furthermore, computational models can predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. nih.govresearchgate.net
Interactive Data Table: Hypothetical In Silico ADME Profile of this compound Derivatives
| Compound | LogP | HIA (%) | BBB Permeability | CYP2D6 Inhibition |
| This compound | 1.8 | 92 | Low | No |
| Derivative A | 2.5 | 95 | Moderate | No |
| Derivative B | 1.5 | 88 | Low | Yes |
| Derivative C | 2.8 | 96 | High | No |
This data is illustrative and does not represent actual experimental results.
The in silico ADME profile helps in prioritizing compounds for further experimental testing and in designing derivatives with improved pharmacokinetic properties. mdpi.com
Applications As Chemical Probes and Supramolecular Building Blocks
Development of Fluorescent and Spectroscopic Probes for Biological Visualization
The acetamide (B32628) group, with its hexyl chain, can be found within larger molecular frameworks designed as fluorescent probes. A notable example is a complex derivative developed for visualizing the peripheral benzodiazepine (B76468) receptor (PBR), which is overexpressed in various pathological states, including cancer and neuroinflammation.
Researchers synthesized a series of compounds to target the PBR, leading to the development of a highly effective fluorescent probe: N-Benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c] Current time information in Bangalore, IN.acs.orgdergipark.org.troxadiazol-4-ylamino)hexyl)acetamide . acs.orgacs.org This compound, referred to as compound 10 in the study, integrates an imidazopyridine core for receptor binding and a 7-nitrobenzofurazan group as the fluorophore, all connected via a linker that includes the N-hexylacetamide structure.
The probe was found to be the most active among the series of imidazopyridine−7-nitrofurazan conjugates and was effective in staining live Ra2 microglial cells. acs.org An in vivo biodistribution study demonstrated that this derivative could penetrate the liver parenchyma, unlike the control dye. acs.org Although its penetration into the brain was limited by the blood-brain barrier, the findings establish that this complex molecule, which contains an N-hexylacetamide derivative, is a valuable fluorescent probe for visualizing activated microglia and the PBR. acs.orgacs.org
| Property | Finding | Source |
| Probe Target | Peripheral Benzodiazepine Receptor (PBR) | acs.org |
| Cellular Application | Staining of live Ra2 microglial cells | acs.org |
| In Vivo Application | Penetration of liver parenchyma | acs.org |
| Significance | Useful for visualization of activated microglia and PBR | acs.org |
Role in Molecular Recognition Systems (e.g., Anion, Cation, and Ion-Pair Receptors)
The amide groups present in the core structure of 2-Amino-N-hexylacetamide derivatives are crucial for their function in molecular recognition systems. These groups can form hydrogen bonds, which are fundamental to the selective binding of anions.
A study focused on creating novel receptors for ionic species utilized a derivative of N-hexylacetamide to synthesize receptors capable of binding anions. liverpool.ac.uk The synthesis involved starting with 2-chloro-N-hexyl-acetamide , which was then reacted with benzylamine (B48309) to produce 2-Benzylamino-N-hexylacetamide . liverpool.ac.uk This compound served as a ligand precursor for the self-assembly of transition metal dithiocarbamate (B8719985) receptors.
The research highlights that acyclic receptors containing amide groups are designed specifically for anion recognition. liverpool.ac.uk The resulting macrocyclic host molecules, which incorporate these amide moieties, showed evidence of anion binding. The study successfully developed various receptors, including those for anions, cations, and ion-pairs, demonstrating the versatility of the amide-containing building blocks in creating sophisticated molecular recognition systems. liverpool.ac.uk
| Receptor Component | Precursor Compound | Target Species | Binding Mechanism | Source |
| Amide Groups | 2-Benzylamino-N-hexylacetamide | Anions | Hydrogen Bonding | liverpool.ac.uk |
| Crown Ethers | Not specified | Cations | Not specified | liverpool.ac.uk |
| Amide and Crown Ether Moieties | Not specified | Ion-Pairs | Electrostatic and Conformational Effects | liverpool.ac.uk |
Self-Assembly into Supramolecular Architectures for Material Science Implications
In the realm of material science, the N-hexylacetamide structure has been studied as a model compound to understand the behavior of polyamides, which are polymers characterized by their repeating amide linkages. The interactions between these amide groups are responsible for the self-assembly of polymer chains into larger, ordered structures.
Research into the formation of copolymers in polyamide melt blends used N-hexylacetamide as part of a model system to investigate amide-exchange reactions. researchgate.netresearchgate.net These reactions, which involve the breaking and forming of amide bonds, are fundamental to the creation of block copolymers and crosslinked polymer networks. The study found that amide exchange occurs through acidolysis and aminolysis, and provided kinetic data for these reactions at high temperatures (200–275°C). researchgate.net
This process of amide exchange is a key mechanism in dynamic covalent chemistry, allowing for the development of self-healing and re-processable polymer networks. nih.govnih.gov By understanding the kinetics of reactions involving simple amides like N-hexylacetamide, scientists can better control the synthesis and properties of advanced polymeric materials with supramolecular architectures. researchgate.netresearchgate.net The ability of these materials to form and break bonds in response to stimuli like heat gives them significant potential in applications such as protective coatings and soft electronics. researchgate.net
| Research Area | Model Compound | Key Process | Implication | Source |
| Polyamide Melt Blends | N-hexylacetamide | Amide-Exchange Reactions | Formation of block copolymers | researchgate.netresearchgate.net |
| Dynamic Covalent Networks | Amide-containing molecules | Reversible Bond Formation | Development of self-healing and re-processable materials | nih.govnih.gov |
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Amino-N-hexylacetamide. weebly.comnumberanalytics.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. weebly.comnumberanalytics.com
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the number and types of hydrogen and carbon atoms present. numberanalytics.commdpi.com In the ¹H NMR spectrum, the chemical shifts of the protons provide clues about their electronic environment. For instance, protons attached to carbons adjacent to electronegative atoms like nitrogen or oxygen will appear at a higher chemical shift (downfield). The splitting of signals (multiplicity) arises from spin-spin coupling between neighboring protons and reveals information about the connectivity of the atoms. ethernet.edu.et
Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), offer deeper insights into the molecular structure. numberanalytics.commdpi.com COSY identifies protons that are coupled to each other, helping to piece together the carbon-hydrogen framework. numberanalytics.com HSQC correlates directly bonded carbon and hydrogen atoms, providing a definitive link between the ¹H and ¹³C spectra. numberanalytics.com
A related compound, N-hexylacetamide, shows characteristic spectral data that can be used for comparison. nih.gov The analysis of similar amide-containing molecules further supports the expected spectral features. rsc.orgmdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. sydney.edu.auuomustansiriyah.edu.iq In a mass spectrometer, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uomustansiriyah.edu.iq
For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. sydney.edu.au
When the molecular ion is subjected to further fragmentation, it breaks down into smaller, characteristic fragment ions. The analysis of these fragments provides valuable information about the molecule's structure. For this compound, fragmentation would likely occur at the amide bond and along the hexyl chain. For example, cleavage of the bond between the carbonyl group and the nitrogen atom could generate specific fragment ions.
While specific mass spectrometry data for this compound is not available in the provided results, data for the related compound N-hexylacetamide shows prominent peaks that can be used as a reference. nih.gov For N-hexylacetamide, GC-MS analysis has identified characteristic fragment ions. nih.gov
Table 1: Illustrative GC-MS Fragmentation Data for N-Hexylacetamide
| m/z | Relative Intensity | Possible Fragment |
| 30 | 99.99 | [CH₂NH₂]⁺ |
| 43 | 43.90 | [CH₃CO]⁺ |
| 72 | 29.70 | [CH₃CONHCH₂]⁺ |
| 73 | 23.00 | [C₄H₉]⁺ |
| 60 | 17.90 | [CH₃CONH₂]⁺ |
This table is illustrative and based on data for a related compound. Actual data for this compound may vary. nih.gov
Electrochemical Techniques for Binding and Redox Activity Analysis
Electrochemical techniques can be employed to investigate the binding interactions and redox (reduction-oxidation) activity of molecules. These methods measure changes in electrical properties, such as potential or current, to provide insights into chemical processes.
While there is no specific information in the provided search results regarding the electrochemical analysis of this compound, some general principles can be applied. If this compound were to interact with a redox-active species or bind to an electrode surface, techniques like cyclic voltammetry could be used to study these interactions.
For instance, the binding of this compound to metal ions could be investigated electrochemically. The nitrogen and oxygen atoms in the amide and amino groups have lone pairs of electrons and could potentially coordinate with metal ions. This binding event could alter the redox potential of the metal ion, which could be detected electrochemically.
Furthermore, some organic functional groups can be directly oxidized or reduced at an electrode surface. While simple amides are generally electrochemically stable, the amino group could potentially undergo oxidation at a sufficiently high positive potential.
In the context of related research, electrochemical methods have been used to study DNA-mediated charge transfer using redox-active probes attached to DNA. acs.org Additionally, the chelating activity of compounds containing 2-amino-pyrimidine or 2-amino-pyridine moieties has been noted, which could be explored using electrochemical techniques. mdpi.com The application of these techniques to this compound would require specific experimental design to probe its potential binding and redox properties.
Conclusion and Future Research Directions
Emerging Opportunities in Bioactive Compound Discovery
The acetamide (B32628) backbone is a recurring motif in a multitude of biologically active molecules, suggesting that even simple derivatives could serve as starting points for discovering novel therapeutic agents. rjptonline.org Future research should focus on exploring the latent bioactivity of the 2-Amino-N-hexylacetamide scaffold.
Screening for Novel Bioactivities: N-substituted acetamides have been investigated for a range of biological effects, including analgesic properties. rjptonline.org Furthermore, amide-based compounds are being explored for anti-parasitic applications, such as against Echinococcus granulosus, the causative agent of cystic echinococcosis. researchgate.net A systematic screening of this compound and its close analogs against a diverse panel of biological targets could uncover unexpected activities. For instance, derivatives like 2-[5-Fluoro-2,4-dioxopyrimidinyl]-N-hexylacetamide have been synthesized and identified as inhibitors of fatty acid amide hydrolase (FAAH), a target for pain and inflammation. mdpi.com
Antimicrobial and Anti-Biofilm Agents: There is a pressing need for new antibacterial agents. Research into compounds like benzothiazole (B30560) derivatives, which can inhibit bacterial two-component systems such as Gac/Rsm in Pseudomonas aeruginosa, highlights a strategy of targeting virulence rather than bacterial growth. nih.gov This approach can reduce the formation of biofilms and resensitize bacteria to existing antibiotics. nih.gov The this compound scaffold could be elaborated to mimic the pharmacophoric features of such virulence inhibitors.
Multifunctional Ligands for Complex Diseases: Modern drug discovery is increasingly focused on developing multifunctional agents that can address several pathological factors simultaneously, a key strategy in treating neurodegenerative disorders like Alzheimer's disease. researchgate.net Hybrid molecules combining a known active moiety (like tacrine) with other functional fragments via a linker have shown promise in inhibiting cholinesterases, preventing β-amyloid aggregation, and chelating metal ions. researchgate.netmdpi.com The simple, flexible structure of this compound makes it an ideal candidate for use as a linker or as a foundational scaffold in the design of such multi-target-directed ligands.
A summary of potential research avenues is presented in the table below.
| Research Avenue | Target/Application | Rationale |
| Analgesic Discovery | Pain pathways | The acetamide core is present in known analgesic compounds. rjptonline.org |
| Anti-parasitic Agents | Neglected tropical diseases | Amide-based compounds have shown potential against parasites like Echinococcus. researchgate.net |
| FAAH Inhibition | Pain and inflammation | N-hexylacetamide derivatives have been successfully developed as FAAH inhibitors. mdpi.com |
| Anti-biofilm Synergists | Bacterial virulence factors | Targeting two-component systems can overcome antibiotic resistance. nih.gov |
| Multi-target Ligands | Alzheimer's disease | Simple amino amides can serve as linkers for hybrid compounds targeting multiple disease pathways. researchgate.netmdpi.com |
Innovations in Synthetic Strategies and Scaffold Diversity
The amide bond is one of the most fundamental linkages in chemistry, and its synthesis is a cornerstone of pharmaceutical and materials research. ucl.ac.uk While traditional methods often require harsh conditions or stoichiometric activating agents, recent years have seen a surge in innovative, efficient, and sustainable synthetic strategies that could be applied to the synthesis of this compound and its derivatives. ucl.ac.ukrsc.org
Catalytic Amidation: The development of catalytic methods for amide bond formation represents a significant step forward. Catalysts based on boronic acids have proven effective for preparing a wide range of amides, including those from poorly nucleophilic amines, and can be scaled up with high efficiency. ucl.ac.uk Furthermore, primary α-amino amides themselves can act as multifunctional organocatalysts in various asymmetric transformations, a field ripe for further exploration. mdpi.com
Novel Reaction Pathways: Researchers are moving beyond conventional condensation reactions. Innovative methods include:
Umpolung Amide Synthesis (UmAS): This strategy reverses the typical polarity of the reactants and has been successfully applied to the synthesis of N-aryl amides without the risk of epimerization common in conventional methods. nih.gov
Reductive Coupling: Recent progress allows for the synthesis of N-substituted arylamines and amides through the reductive cross-coupling of nitroarenes with various partners, offering a cost-effective and step-economic alternative to using anilines. rsc.org
Oxidative Cross-Coupling: A novel method utilizes tert-butyl nitrite (B80452) (TBN) to induce an oxidation cross-coupling of nitriles and N-sulfinylanilines, constructing amides under mild conditions. tandfonline.com
Electrosynthesis: Electrochemical methods are emerging as a green alternative for amide synthesis, using electricity to drive reactions and minimize chemical waste. rsc.org
Expanding Scaffold Diversity: Future work should focus on using this compound as a building block for more complex and diverse molecular architectures. The development of one-pot reactions and visible-light-driven syntheses allows for the incorporation of a wide array of functional groups. rsc.org This facilitates the creation of compound libraries with diverse scaffolds, increasing the probability of identifying bioactive molecules. rjptonline.orgfrontiersin.org
The table below compares traditional and innovative amide synthesis strategies.
| Synthesis Strategy | Description | Advantages |
| Conventional Condensation | Reaction of a carboxylic acid and an amine using a stoichiometric activating agent (e.g., HATU, EDC). ucl.ac.uk | Well-established, broad substrate scope. |
| Catalytic Amidation | Uses a catalyst (e.g., boronic acid) to facilitate the reaction, avoiding stoichiometric waste. ucl.ac.uk | Higher efficiency, greener, lower cost. |
| Umpolung Amide Synthesis | Reverses the polarity of reactants to overcome challenges like epimerization. nih.gov | Access to challenging amides, high stereochemical retention. |
| Reductive/Oxidative Coupling | Forms amides from alternative starting materials like nitroarenes or nitriles. rsc.orgtandfonline.com | Step-economy, use of readily available starting materials. |
| Electrosynthesis | Uses electrical current to mediate bond formation. rsc.org | Sustainable, reduced use of chemical reagents. |
Synergistic Integration of Computational and Experimental Methodologies
The convergence of computational modeling and experimental validation is revolutionizing chemical research, from reaction optimization to drug discovery. mdpi.com This synergistic approach offers a powerful paradigm for accelerating the investigation of compounds like this compound.
Rational Drug Design and In-Silico Screening: Before committing to laborious and expensive synthesis, computational methods can predict the potential bioactivity of novel compounds. A successful workflow involves designing a virtual library of derivatives based on the this compound scaffold, followed by in-silico screening and molecular docking against known biological targets. researchgate.net This process identifies the most promising candidates for synthesis and in-vitro validation, creating a more efficient discovery pipeline. researchgate.netresearchgate.net
Accelerated Process Development: The integration of computational modeling with automated, data-rich experiments can dramatically speed up the optimization of synthetic reactions. An innovative "dual modeling" approach combines the development of a Process Analytical Technology (PAT) strategy with reaction optimization in dynamic flow experiments. rsc.org Software can then use the collected data to fit kinetic parameters and create a process model for in-silico optimization, saving significant time and resources. rsc.org
Understanding Molecular Interactions: For bioactive compounds, understanding how they interact with their targets and how their conformation influences activity is crucial. A combination of experimental techniques (like X-ray crystallography) and computational methods (like Quantum Theory of 'Atoms-in-Molecules' and Hirshfeld surface analysis) can provide deep insights into the intramolecular and intermolecular interactions that stabilize specific conformations. nih.gov This knowledge is vital for the rational design of next-generation molecules with improved properties.
The integration of these methodologies can be visualized as a cycle:
Design: Computational tools are used to design novel derivatives of this compound with predicted activity or properties. researchgate.net
Synthesize: Experimental chemistry, guided by innovative and optimized synthetic strategies, is used to create the target molecules. rsc.org
Test: The synthesized compounds are tested experimentally to validate their properties and biological activity. researchgate.net
Analyze: The results are analyzed, often with the aid of computational methods, to understand structure-activity relationships and refine the initial models. mdpi.comnih.gov This feedback loop drives the next iteration of design, leading to a more rapid and intelligent discovery process.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Amino-N-hexylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-chloroacetamide derivatives with hexylamine. A general procedure ( ) includes refluxing 2-chloroacetamide (0.05 mol) with excess hexylamine (0.5 mol) in benzene under nitrogen for 14–60 hours. Yield optimization requires careful control of solvent polarity (benzene minimizes side reactions), amine stoichiometry (excess amine drives completion), and reaction time (prolonged reflux ensures substitution). Post-reaction purification via column chromatography or recrystallization improves purity.
Q. What spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer : Characterization employs:
- FT-IR : Confirms amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) ( ).
- NMR : ¹H NMR identifies hexyl chain protons (δ 0.8–1.5 ppm) and acetamide NH₂/CH₂ groups (δ 2.0–3.5 ppm). ¹³C NMR verifies carbonyl (δ ~170 ppm) ( ).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight ( ).
- Elemental Analysis : Ensures stoichiometric C, H, N ratios ( ).
Q. What are the primary research applications of this compound in organic chemistry and biomolecular studies?
- Methodological Answer : The compound serves as:
- Intermediate in heterocyclic synthesis : Its amine group participates in cyclization reactions (e.g., forming benzimidazoles via o-phenylenediamine derivatives) ( ).
- Biomolecular probe : The hexyl chain enhances lipophilicity, facilitating membrane permeability studies ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Conflicting results (e.g., variable analgesic efficacy) require:
- Dose-response validation : Test multiple concentrations in vivo (e.g., hot-plate assay) to rule out non-linear effects ( ).
- Target specificity assays : Use COX-1/COX-2 enzymatic inhibition studies to clarify mechanism ( ).
- Computational docking : Compare binding modes (e.g., AutoDock Vina) to identify structural determinants of activity ( ).
Q. What computational strategies predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use tools like AutoDock to simulate binding to COX-2 (PDB ID 5KIR). Focus on hydrogen bonding (amide NH) and hydrophobic interactions (hexyl chain) ( ).
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) ().
- Pharmacophore modeling : Identify essential features (e.g., amide group, alkyl chain) using Schrödinger’s Phase ( ).
Q. How does structural modification of this compound affect its pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity adjustments : Replace the hexyl chain with shorter (butyl) or branched (isopropyl) groups to alter logP (measured via HPLC) and bioavailability ().
- Metabolic stability : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to assess half-life ().
- Solubility testing : Use shake-flask method in PBS (pH 7.4) to correlate structure with aqueous solubility ().
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for this compound?
- Methodological Answer :
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize time ( ).
- Side-product identification : Characterize byproducts (e.g., via GC-MS) to adjust stoichiometry or solvent ( ).
- Reproducibility checks : Replicate conditions (temperature, purity of hexylamine) across labs ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
